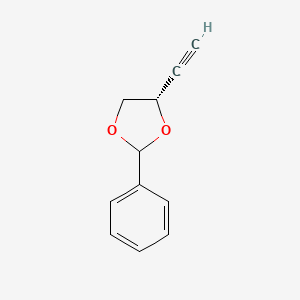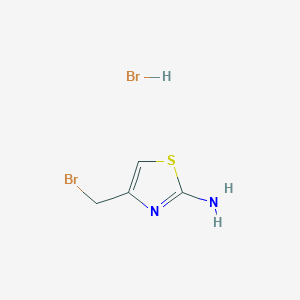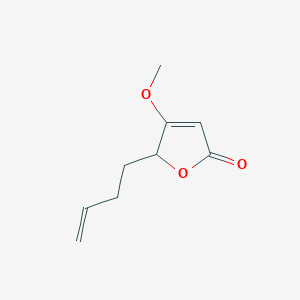
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- is a heterocyclic organic compound that features a dioxolane ring with an ethynyl and phenyl substituent. This compound is part of the broader class of dioxolanes, which are known for their stability and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves:
Reactants: Aldehyde or ketone, ethylene glycol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Conditions: Refluxing in toluene with continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods
Industrial production methods for dioxolanes often involve similar acetalization processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency .
化学反应分析
Types of Reactions
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized using agents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using reagents like LiAlH₄ or NaBH₄.
Substitution: Nucleophilic substitution reactions can occur with reagents like RMgX or RLi.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution
Reduction: LiAlH₄ in dry ether
Substitution: RMgX in anhydrous conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- has several scientific research applications:
Chemistry: Used as a monomer in radical ring-opening polymerization to create degradable polymers.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of high-performance polymers and resins.
作用机制
The mechanism of action for 1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- involves its ability to undergo ring-opening polymerization. This process is initiated by radicals, leading to the formation of polymer chains. The ethynyl group provides sites for further functionalization, enhancing the compound’s versatility .
相似化合物的比较
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the ethynyl and phenyl substituents.
2-Phenyl-1,3-dioxolane-4-methanol: Contains a hydroxymethyl group instead of an ethynyl group.
4-Methyl-2-phenyl-1,3-dioxolane: Features a methyl group instead of an ethynyl group.
Uniqueness
1,3-Dioxolane, 4-ethynyl-2-phenyl-, (4S)- is unique due to its ethynyl substituent, which provides additional reactivity and functionalization options compared to other dioxolanes .
属性
CAS 编号 |
532384-78-4 |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.20 g/mol |
IUPAC 名称 |
(4S)-4-ethynyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C11H10O2/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h1,3-7,10-11H,8H2/t10-,11?/m0/s1 |
InChI 键 |
KICXGGIOPOWKSU-VUWPPUDQSA-N |
手性 SMILES |
C#C[C@H]1COC(O1)C2=CC=CC=C2 |
规范 SMILES |
C#CC1COC(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)
![3-[(2-Bromothiophen-3-yl)sulfanyl]propanenitrile](/img/structure/B12578063.png)

![4-{2-[(2-{[(Furan-2-yl)methyl]amino}ethyl)amino]ethyl}phenol](/img/structure/B12578068.png)


![Diethyl [4-(cyclopropanecarbonyl)phenyl]phosphonate](/img/structure/B12578103.png)
![{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol](/img/structure/B12578121.png)
![7a-Methoxytetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B12578129.png)
